molecular formula C20H27NO B1240199 Cyclorphan CAS No. 4163-15-9

Cyclorphan

Cat. No.: B1240199
CAS No.: 4163-15-9
M. Wt: 297.4 g/mol
InChI Key: NLBUEDSBXVNAPB-DFQSSKMNSA-N
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Description

Cyclorphan is an opioid analgesic belonging to the morphinan family. It was first synthesized in 1964 by scientists at Research Corporation. Despite its promising analgesic properties, it was never marketed due to its psychotomimetic effects. This compound acts as a μ-opioid receptor weak partial agonist or antagonist, κ-opioid receptor full agonist, and, to a much lesser extent, δ-opioid receptor agonist .

Preparation Methods

Historical Development and Initial Synthesis

Cyclorphan was first synthesized in 1964 by researchers at Research Corporation through a multi-step process involving the modification of levorphanol, a potent MOR agonist . Early methods focused on introducing a cyclopropylmethyl group to the nitrogen atom of the morphinan scaffold, a structural alteration critical for its κ-opioid activity . Initial yields and purity were limited by challenges in demethylation and alkylation steps, but subsequent refinements improved efficiency .

Primary Synthetic Route: Alkylation of Norlevorphanol

The most widely documented method for this compound synthesis involves the alkylation of norlevorphanol, a demethylated derivative of levorphanol .

Demethylation of Levorphanol

Levorphanol tartrate is converted to its free base using aqueous sodium hydroxide, followed by demethylation with hydrobromic acid (HBr) to yield norlevorphanol . This step removes the N-methyl group, enabling subsequent alkylation:

LevorphanolHBr, heatNorlevorphanol\text{Levorphanol} \xrightarrow{\text{HBr, heat}} \text{Norlevorphanol}

Reaction conditions typically involve refluxing in HBr/acetic acid (48–62% yield) .

Alkylation with Cyclopropylmethyl Bromide

Norlevorphanol undergoes N-alkylation using cyclopropylmethyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) . Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile facilitate the reaction:

Norlevorphanol+Cyclopropylmethyl bromideK₂CO₃, DMFThis compound\text{Norlevorphanol} + \text{Cyclopropylmethyl bromide} \xrightarrow{\text{K₂CO₃, DMF}} \text{this compound}

This step achieves moderate to high yields (60–75%), with purity dependent on chromatographic purification .

Purification and Salt Formation

Crude this compound is often converted to its mandelate salt for stabilization. Treatment with S(+)-mandelic acid in ethanol or methanol yields the crystalline salt, enhancing solubility and storage stability :

This compound+S(+)-mandelic acidThis compound mandelate\text{this compound} + \text{S(+)-mandelic acid} \rightarrow \text{this compound mandelate}

Alternative Radiochemical Synthesis Using Carbon-11

A specialized method for synthesizing Carbon-11-labeled this compound ([¹¹C]this compound) was developed for positron emission tomography (PET) studies . This one-pot approach involves:

  • Synthesis of [¹¹C]Cyclopropane Carbonyl Chloride :
    Cyclopropane carbonyl chloride is radiosynthesized via reaction of [¹¹C]phosgene with cyclopropane in 80% radiochemical yield .

  • Alkylation of Norlevorphanol :
    The [¹¹C]carbonyl chloride reacts with norlevorphanol to form an intermediate amide, which is reduced with lithium aluminum hydride (LiAlH₄) to yield [¹¹C]this compound .

Norlevorphanol+[11C]Cyclopropane carbonyl chlorideLiAlH4[11C]This compound\text{Norlevorphanol} + [^{11}\text{C}]\text{Cyclopropane carbonyl chloride} \xrightarrow{\text{LiAlH}_4} [^{11}\text{C}]\text{this compound}

This method achieves a 15% radiochemical yield (end-of-bombardment) but is primarily reserved for tracer studies .

Comparative Analysis of Synthetic Methods

ParameterPrimary Alkylation Method Radiochemical Method
Starting Material Levorphanol tartrateNorlevorphanol
Key Reagent Cyclopropylmethyl bromide[¹¹C]Cyclopropane carbonyl chloride
Catalyst/Solvent K₂CO₃/NaH in DMFPd catalyst, DMF
Yield 60–75%15% (radiochemical)
Application Bulk synthesisPET imaging studies

Critical Factors Influencing Synthesis Efficiency

  • Demethylation Conditions : Prolonged exposure to HBr risks side reactions; optimal heating time and acid concentration are critical .

  • Alkylation Reagent Purity : Cyclopropylmethyl bromide must be anhydrous to prevent hydrolysis .

  • Salt Formation : Choice of counterion (e.g., mandelate vs. hydrochloride) affects crystallinity and bioavailability .

  • Radiolabeling Challenges : Short half-life of Carbon-11 (20.4 minutes) necessitates rapid purification .

Chemical Reactions Analysis

Cyclorphan undergoes various chemical reactions, including:

Scientific Research Applications

Pharmacological Properties

Cyclorphan's pharmacological profile indicates a unique interaction with opioid receptors:

  • μ-opioid receptor (MOR) : this compound exhibits weak partial agonism or antagonism.
  • κ-opioid receptor (KOR) : It functions as a full agonist, contributing to its analgesic effects.
  • δ-opioid receptor (DOR) : this compound has significantly lower affinity for DOR compared to KOR.

These properties suggest that this compound could potentially be utilized in pain management while minimizing some side effects typically associated with traditional opioids.

Behavioral Studies

Recent studies have investigated this compound's effects on drug self-administration and addiction behaviors. For example:

  • Cocaine Self-Administration : In controlled experiments, this compound reduced cocaine self-administration in rhesus monkeys, demonstrating its potential as a treatment for cocaine dependence. These studies indicated that this compound produced fewer side effects compared to selective KOR agonists, which often induce sedation and other adverse reactions .
  • Discriminative Stimulus Effects : Research involving pigeons trained to discriminate between morphine and saline showed that this compound produced partial generalization to morphine. This suggests that its effects may be mediated through opioid receptors, although its limited intrinsic efficacy at MOR may prevent full generalization .

Clinical Implications

Although this compound was never marketed, its pharmacological profile and behavioral effects suggest several clinical applications:

  • Pain Management : this compound has demonstrated strong analgesic properties in clinical trials, with good absorption and prolonged duration of action. However, the psychotomimetic effects observed during trials raised concerns about its safety profile .
  • Addiction Treatment : The mixed-action nature of this compound may offer a dual approach to treating opioid dependence and cocaine addiction. By functioning as a KOR agonist while modulating MOR activity, it could help mitigate withdrawal symptoms and reduce cravings without the typical side effects of traditional opioids .

Case Studies

Several case studies have highlighted the potential benefits and challenges associated with this compound:

Study Findings Implications
Neumeyer et al. (2000)This compound reduced cocaine self-administration in rhesus monkeysSuggests potential use in treating cocaine addiction
Discriminative stimulus studyPartial generalization in morphine-trained pigeonsIndicates involvement of opioid receptors but limited efficacy at MOR
Clinical trials overviewStrong analgesic effects but psychotomimetic side effectsRaises safety concerns for clinical use

Mechanism of Action

Cyclorphan exerts its effects primarily through its interaction with opioid receptors. It acts as a weak partial agonist or antagonist at the μ-opioid receptor, a full agonist at the κ-opioid receptor, and a weak agonist at the δ-opioid receptor. The activation of the κ-opioid receptor is responsible for its analgesic effects, while the psychotomimetic effects are also mediated through this receptor .

Comparison with Similar Compounds

Cyclorphan is unique due to its specific receptor profile. Similar compounds include:

This compound’s uniqueness lies in its combination of receptor interactions, providing strong analgesic effects but also causing psychotomimetic effects, which limited its development and marketing .

Biological Activity

Cyclorphan, a morphinan derivative, is recognized for its mixed agonist/antagonist activity at the mu-opioid receptor (MOR) and kappa-opioid receptor (KOR). This unique pharmacological profile has garnered interest in its potential therapeutic applications, particularly in the context of addiction treatment and pain management. This article explores the biological activity of this compound, highlighting its receptor interactions, behavioral effects, and implications for clinical use.

This compound is structurally related to levorphanol and exhibits a complex interaction with opioid receptors. Its chemical structure allows it to act as both an agonist and antagonist, depending on the receptor subtype involved. The presence of a hydroxyl group is crucial for its binding affinity to opioid receptors, impacting its pharmacological properties significantly.

Table 1: Structural Characteristics of this compound

PropertyValue
Chemical FormulaC₁₃H₁₇NO₂
Molecular Weight219.28 g/mol
Receptor Affinity (Ki)MOR: 0.23 nM
KOR: 1.7 nM

Receptor Binding Studies

This compound has been shown to bind effectively to both MOR and KOR, with varying affinities that suggest a potential for mixed-action pharmacotherapy. Studies indicate that this compound's binding affinity allows it to modulate pain relief while potentially reducing the risk of addiction associated with traditional opioids.

  • MOR Activity : this compound acts as a partial agonist at MOR, providing analgesic effects without the full activation that leads to significant side effects.
  • KOR Activity : As an agonist at KOR, this compound may counteract some of the rewarding effects of other opioids, making it a candidate for addiction treatment.

Behavioral Studies

Behavioral assessments have demonstrated this compound's effectiveness in reducing cocaine self-administration in animal models. This effect is particularly notable given the drug's dual action on opioid receptors.

Case Study: Cocaine Self-Administration

In studies involving rhesus monkeys, administration of this compound significantly decreased cocaine self-administration compared to controls. The results suggest that this compound may mitigate the reinforcing effects of cocaine through its KOR agonism.

  • Dosage : this compound was administered at doses ranging from 0.0032 to 0.032 mg/kg/h.
  • Outcome : Reduced cocaine intake was observed alongside minimal side effects compared to traditional KOR-selective agonists.

Clinical Implications

The mixed-action profile of this compound presents a promising avenue for developing new analgesics that minimize addiction risk. Its ability to modulate both pain relief and reward pathways could be pivotal in treating opioid dependence.

Potential Applications

  • Pain Management : this compound may serve as an effective analgesic for patients requiring pain relief without high addiction potential.
  • Addiction Treatment : By targeting both MOR and KOR, this compound could help manage withdrawal symptoms and cravings in opioid-dependent individuals.

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for Cyclorphan derivatives, and how are they characterized?

this compound derivatives are synthesized via triflate intermediates followed by amine substitution, as demonstrated in the preparation of 17-(cyclopropylmethyl)morphinan-3-amine. Characterization relies on nuclear magnetic resonance (NMR) spectroscopy, with specific signals (e.g., 1H NMR peaks at δ 6.86 ppm for aromatic protons) confirming structural integrity .

Q. What structural characteristics of this compound are critical for its interaction with κ-opioid receptors?

this compound’s cyclopropylmethyl group and 3-amino substitution are key to receptor binding. Molecular modeling reveals interactions with residues Tyr1350A and Pro1340A via hydrogen bonds and hydrophobic contacts, stabilizing its antagonist conformation .

Q. What in vitro assays are used to determine this compound's antagonist potency?

Antagonist potency is quantified using isolated tissue models like the mouse vas deferens and guinea-pig ileum. The equilibrium constant (Ke) is calculated from dose-response curves, with this compound showing Ke values 3–6× higher in mouse vas deferens than guinea-pig ileum, reflecting tissue-specific sensitivity .

Q. How is this compound's molecular structure validated experimentally?

X-ray crystallography and NMR spectroscopy are primary methods. For example, 1H NMR data (CDCl3) confirm proton environments, while 3D models validate spatial interactions with receptor pockets .

Q. What are the primary pharmacological targets of this compound?

this compound selectively antagonizes κ-opioid receptors, with weaker activity at μ- and δ-opioid receptors. In silico studies suggest additional affinity for the Pleckstrin Homology Domain Interacting Protein’s second bromodomain .

Advanced Research Questions

Q. How do tissue model variations impact this compound's antagonist potency assessments?

Tissue-specific differences in receptor density and coupling efficiency alter antagonist efficacy. For this compound, mouse vas deferens assays show shallow dose-response curves due to partial agonism, complicating Ke calculations compared to guinea-pig ileum models .

Q. What computational approaches predict this compound's binding affinity, and how do they compare to experimental data?

Molecular docking and free energy perturbation (FEP) simulations estimate binding affinities. Discrepancies arise in this compound’s case: in silico models overestimate affinity (e.g., 10× higher than experimental values) due to incomplete H-bond recognition (e.g., Tyr1350 interaction) .

Q. What strategies resolve discrepancies in this compound's binding data across experimental setups?

Cross-validation using radioligand displacement assays (e.g., [<sup>3</sup>H]U69,593 for κ-receptors) and site-directed mutagenesis clarifies residue-specific contributions. For example, mutating Tyr1350A reduces this compound’s binding by 70%, confirming computational predictions .

Q. How does this compound's binding mode compare to other morphinan derivatives?

Structural analogs like Butorphan lack the cyclopropylmethyl group, reducing κ-receptor selectivity. This compound’s 3-amino group enhances hydrogen bonding with Asp138, distinguishing it from N-substituted derivatives .

Q. What advanced techniques elucidate this compound's dynamic interactions with receptors?

Time-resolved cryo-electron microscopy (cryo-EM) and molecular dynamics (MD) simulations track conformational changes during binding. For this compound, simulations reveal a 20° rotation in the receptor’s transmembrane helix 2, stabilizing antagonist activity .

Properties

CAS No.

4163-15-9

Molecular Formula

C20H27NO

Molecular Weight

297.4 g/mol

IUPAC Name

(1R,9R,10R)-17-(cyclopropylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol

InChI

InChI=1S/C20H27NO/c22-16-7-6-15-11-19-17-3-1-2-8-20(17,18(15)12-16)9-10-21(19)13-14-4-5-14/h6-7,12,14,17,19,22H,1-5,8-11,13H2/t17-,19+,20+/m0/s1

InChI Key

NLBUEDSBXVNAPB-DFQSSKMNSA-N

SMILES

C1CCC23CCN(C(C2C1)CC4=C3C=C(C=C4)O)CC5CC5

Isomeric SMILES

C1CC[C@@]23CCN([C@@H]([C@@H]2C1)CC4=C3C=C(C=C4)O)CC5CC5

Canonical SMILES

C1CCC23CCN(C(C2C1)CC4=C3C=C(C=C4)O)CC5CC5

Key on ui other cas no.

4163-15-9

Synonyms

cyclorphan

Origin of Product

United States

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